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molecular formula C11H15NO2 B1203109 Butyl anthranilate CAS No. 7756-96-9

Butyl anthranilate

Cat. No. B1203109
M. Wt: 193.24 g/mol
InChI Key: HUIYGGQINIVDNW-UHFFFAOYSA-N
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Patent
US04135050

Procedure details

453 parts of anthranilic acid methyl ester, 444 parts of n-butanol and 11 parts of potassium carbonate are heated together and the methanol thus formed is distilled off over a column. A subsequent intermediate fraction contains both methanol and n-butanol. Finally, the excess quantity of n-butanol is distilled off, preferably in vacuo towards the end of this operational step. The reaction time lasts for about 8 hours. After filtration of the catalyst there are obtained 562 parts of anthranilic acid n-butyl ester (nD25 1.545; accoding to gas chromatography of 99-100% purity). Yield: 97% of the theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[C:5](=[CH:7][CH:8]=[CH:9][CH:10]=1)[NH2:6].[CH2:12](O)[CH2:13][CH2:14]C.C(=O)([O-])[O-].[K+].[K+]>CO>[CH2:1]([O:2][C:3](=[O:11])[C:4]1[C:5](=[CH:7][CH:8]=[CH:9][CH:10]=1)[NH2:6])[CH2:12][CH2:13][CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C=1C(N)=CC=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
is distilled off over a column
DISTILLATION
Type
DISTILLATION
Details
Finally, the excess quantity of n-butanol is distilled off, preferably in vacuo towards the end of this operational step
FILTRATION
Type
FILTRATION
Details
After filtration of the catalyst there

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CCC)OC(C=1C(N)=CC=CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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